Dimethyl [bromo(difluoro)methyl]phosphonate
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Overview
Description
Dimethyl [bromo(difluoro)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H10BrF2O3P. It is a derivative of phosphonic acid and contains both bromine and fluorine atoms, making it a unique and versatile compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [bromo(difluoro)methyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trimethyl phosphite with a halomethane such as iodomethane . The reaction typically requires heating and can be catalyzed by various amines.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [bromo(difluoro)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphonate compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
Dimethyl [bromo(difluoro)methyl]phosphonate has several scientific research applications:
Industry: It is utilized in various industrial applications, including the synthesis of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl [bromo(difluoro)methyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological applications, it targets protein tyrosine phosphatases, inhibiting their activity and thereby affecting cellular signaling pathways . The presence of bromine and fluorine atoms enhances its reactivity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl [bromo(difluoro)methyl]phosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl methylphosphonate: Lacks the bromine and fluorine atoms, making it less reactive.
Diethyl [difluoro(pyridinyl)methyl]phosphonate: Contains a pyridinyl group, offering different reactivity and applications.
Uniqueness
Dimethyl [bromo(difluoro)methyl]phosphonate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and specificity in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
65094-21-5 |
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Molecular Formula |
C3H6BrF2O3P |
Molecular Weight |
238.95 g/mol |
IUPAC Name |
bromo-dimethoxyphosphoryl-difluoromethane |
InChI |
InChI=1S/C3H6BrF2O3P/c1-8-10(7,9-2)3(4,5)6/h1-2H3 |
InChI Key |
FZOOSMOMRAFKPC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(F)(F)Br)OC |
Origin of Product |
United States |
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